N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)-3,4,5-trimethoxybenzamide
Description
N-(1-Methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)-3,4,5-trimethoxybenzamide is a synthetic small molecule characterized by a tetrahydroquinoline scaffold bearing a methanesulfonyl group at the 1-position and a 3,4,5-trimethoxybenzamide moiety at the 6-position. The methanesulfonyl group enhances solubility and may influence binding affinity, while the 3,4,5-trimethoxybenzamide group is a common pharmacophore in anticancer and anti-inflammatory agents . This compound’s synthesis and structural characterization would likely involve methods such as NMR, HRMS, and X-ray crystallography, as seen in analogous derivatives .
Properties
IUPAC Name |
3,4,5-trimethoxy-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O6S/c1-26-17-11-14(12-18(27-2)19(17)28-3)20(23)21-15-7-8-16-13(10-15)6-5-9-22(16)29(4,24)25/h7-8,10-12H,5-6,9H2,1-4H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIJBUWRKNWXSMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)-3,4,5-trimethoxybenzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Quinoline Moiety: The quinoline ring is synthesized through a series of cyclization reactions involving aniline derivatives and aldehydes under acidic conditions.
Introduction of the Methoxy Groups: The methoxy groups are introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide.
Sulfonylation: The sulfonyl group is added through a sulfonylation reaction using sulfonyl chlorides in the presence of a base.
Amidation: The final step involves the formation of the benzamide linkage through an amidation reaction between the quinoline derivative and 3,4,5-trimethoxybenzoic acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)-3,4,5-trimethoxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the quinoline ring.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles (amines, thiols), polar aprotic solvents, elevated temperatures.
Major Products
The major products formed from these reactions include quinoline N-oxides, reduced quinoline derivatives, and various substituted benzamide derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of novel heterocyclic compounds.
Biology: It has shown potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Research indicates its potential use as a therapeutic agent for treating various diseases, including cancer and infectious diseases.
Industry: The compound is utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in cell proliferation and apoptosis, such as kinases and caspases.
Pathways Involved: It modulates signaling pathways like the MAPK/ERK pathway, leading to the inhibition of cell growth and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
4-Chloro-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide (CAS: 942006-90-8)
- Structure : Replaces the methanesulfonyl group with a thiophen-2-ylsulfonyl moiety and substitutes the 3,4,5-trimethoxybenzamide with a 4-chlorobenzamide.
- Molecular Formula : C20H17ClN2O3S2 (MW: 432.9).
- Key Differences : The thiophene sulfonyl group may alter electronic properties and binding interactions compared to methanesulfonyl. The chloro substituent on benzamide reduces steric bulk but may decrease solubility .
N-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-methoxy-4,5-dimethylbenzenesulfonamide
- Structure : Features a benzoyl group instead of methanesulfonyl and a dimethyl-methoxybenzenesulfonamide substituent.
Analogues with Modified Benzamide Substituents
N-(4-Bromophenyl)-3,4,5-trimethoxybenzamide (I)
- Structure: Retains the 3,4,5-trimethoxybenzamide group but replaces the tetrahydroquinoline with a 4-bromophenylamine.
- Synthesis : Prepared via reaction of 3,4,5-trimethoxybenzoyl chloride with 4-bromoaniline.
N-(4-Hydroxyphenyl)-3,4,5-trimethoxybenzamide
- Structure: Substitutes the tetrahydroquinoline with a 4-hydroxyphenyl group.
Analogues with Heterocyclic or Hybrid Scaffolds
N-(1-(2-((4-Chlorobenzyl)thio)-5-methyl-6-pentyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperidin-3-yl)-3,4,5-trimethoxybenzamide (5v)
- Structure : Combines a triazolopyrimidine-piperidine core with the 3,4,5-trimethoxybenzamide group.
- Synthesis : Yield: 85%; characterized by HRMS (ESI) and NMR.
N-[1-(Furan-2-yl)-3-oxo-3-(o-tolylamino)prop-1-en-2-yl]-3,4,5-trimethoxybenzamide (4a)
- Structure : Features an acrylamide-furan hybrid scaffold.
- Properties: Melting point 222–224°C; IR and NMR data confirm enone and amide functionalities.
- Key Differences : The furan ring and acrylamide group may confer redox activity or Michael acceptor properties, useful in targeting cysteine residues in enzymes .
Structural and Functional Trends
Substituent Effects on Bioactivity
Q & A
Q. What synthetic strategies are recommended for preparing N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)-3,4,5-trimethoxybenzamide with high purity?
The synthesis of this compound involves multi-step organic reactions, including:
- Amide coupling : Reacting 3,4,5-trimethoxybenzoyl chloride with a tetrahydroquinoline derivative under anhydrous conditions using catalysts like DCC (dicyclohexylcarbodiimide) or HOBt (hydroxybenzotriazole) .
- Sulfonylation : Introducing the methanesulfonyl group to the tetrahydroquinoline core via nucleophilic substitution, requiring precise temperature control (0–5°C) and a base like triethylamine .
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or preparative HPLC to achieve >95% purity .
Q. How can the structural integrity of this compound be verified post-synthesis?
Key analytical methods include:
- NMR spectroscopy : Confirm the presence of methanesulfonyl (δ ~3.0 ppm for CH3SO2), tetrahydroquinoline protons (δ 1.5–3.5 ppm for CH2 groups), and aromatic protons (δ 6.5–7.5 ppm) .
- High-resolution mass spectrometry (HRMS) : Validate molecular weight (e.g., calculated for C23H26N2O6S: 458.15 g/mol) .
- X-ray crystallography : Resolve conformational details of the tetrahydroquinoline and benzamide moieties .
Q. What are the primary biological targets hypothesized for this compound?
Based on structural analogs (e.g., sulfonamide-tetrahydroquinoline derivatives), potential targets include:
- Enzymes : Cyclooxygenase (COX), kinases, or histone deacetylases (HDACs) due to the trimethoxybenzamide’s DNA-intercalating properties .
- Receptors : G-protein-coupled receptors (GPCRs) or nuclear receptors modulated by the sulfonamide group .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?
Methodology:
- Substituent variation : Synthesize derivatives with modified methanesulfonyl groups (e.g., ethylsulfonyl, fluorobenzenesulfonyl) to assess steric/electronic effects on target binding .
- Functional group replacement : Replace trimethoxybenzamide with nitro or halogenated benzamides to evaluate changes in cytotoxicity or solubility .
- In silico modeling : Use molecular docking (AutoDock Vina) to predict interactions with COX-2 or HDAC8 active sites .
Q. How should researchers address contradictory data in biological assays (e.g., varying IC50 values across studies)?
Strategies include:
- Standardized assay conditions : Control variables like cell line (e.g., HepG2 vs. HeLa), incubation time (24–72 hours), and solvent (DMSO concentration ≤0.1%) .
- Metabolic stability testing : Use liver microsomes to identify rapid degradation pathways (e.g., cytochrome P450-mediated oxidation of the tetrahydroquinoline ring) .
- Orthogonal validation : Confirm activity via SPR (surface plasmon resonance) for binding affinity and transcriptomics for downstream pathway effects .
Q. What experimental approaches are recommended to improve this compound’s pharmacokinetic profile?
- Solubility enhancement : Co-crystallization with cyclodextrins or formulation as a sodium salt .
- Plasma protein binding assays : Use equilibrium dialysis to measure binding to human serum albumin (HSA), guiding dose adjustments .
- Metabolite identification : LC-MS/MS profiling of urine and plasma from rodent models to detect sulfoxide or glucuronide metabolites .
Methodological Considerations
Q. How can researchers validate the compound’s stability under physiological conditions?
Q. What in vitro models are suitable for preliminary toxicity screening?
- Hepatotoxicity : Primary hepatocytes or HepaRG cells to assess CYP450 inhibition .
- Cardiotoxicity : hERG channel inhibition assays using patch-clamp electrophysiology .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
